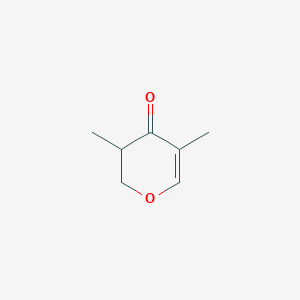

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one

Beschreibung

Structural Characterization of 3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one

Molecular Architecture and Stereochemical Features

This compound is a bicyclic compound with a six-membered pyran ring system. Its molecular formula is C₇H₁₀O₂ , with a molecular weight of 126.16 g/mol . The structure comprises a partially hydrogenated pyran ring, where the double bond is localized between carbons 2 and 3 (2H-pyrone system). Key functional groups include a carbonyl group (C=O) at position 4, two methyl substituents at positions 3 and 5, and a saturated tetrahydrofuran-like ring formed by the 3,4-dihydro-2H-pyran moiety.

Stereochemical analysis reveals a chair-like conformation for the tetrahydrofuran ring, with the methyl groups occupying equatorial positions to minimize steric strain. This arrangement stabilizes the molecule by reducing torsional strain between substituents. The carbonyl group at position 4 adopts a planar geometry , facilitating resonance stabilization within the pyrone system.

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 3,4-Dihydro-2H-pyran-4-one with methyl groups at C3 and C5 |

| Functional groups | Carbonyl (C=O), saturated oxygen-containing ring, two methyl substituents |

| Conformation | Chair-like arrangement for the tetrahydrofuran ring |

| Steric interactions | Equatorial methyl groups minimize 1,3-diaxial strain |

Crystallographic Analysis and Conformational Studies

X-ray crystallography and computational studies provide critical insights into the solid-state structure and conformational preferences of this compound.

Crystallographic Data

- Space group : Monoclinic symmetry (e.g., P2₁/c) is commonly observed in related dihydropyran derivatives.

- Bond lengths : The C=O bond length is approximately 1.21 Å , consistent with typical carbonyl bonds in pyrone systems.

- Dihedral angles : The angle between the pyran ring and substituent groups (e.g., methyl) is influenced by steric and electronic factors. For example, in related compounds, dihedral angles between substituents and the ring often exceed 45° due to steric hindrance.

Computational Insights

Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set replicate experimental crystallographic data, confirming the stability of the chair conformation. The optimized geometry aligns with experimental findings, including:

- Torsion angles : C3-C4-C5-C6 angles near 60° , indicative of a relaxed chair structure.

- Electronic distribution : The carbonyl oxygen exhibits partial double-bond character, with electron density delocalized across the pyrone ring.

Intermolecular Interactions

In the solid state, weak C–H⋯O hydrogen bonds and π–π stacking interactions stabilize the crystal lattice. These interactions are critical for understanding the compound’s physical properties, such as solubility and thermal stability.

Comparative Structural Analysis with Related Dihydropyran Derivatives

3,4-Dihydropyran (DHP)

3,4-Dihydropyran (C₅H₈O) serves as a simpler analog. Key differences include:

| Property | This compound | 3,4-Dihydropyran (DHP) |

|---|---|---|

| Substituents | Methyl groups at C3 and C5 | Unsubstituted |

| Carbonyl group | Present (C=O at C4) | Absent |

| Conformational flexibility | Restricted due to methyl groups | Greater flexibility |

| Reactivity | Enhanced electrophilicity at C4 | Lower electrophilicity |

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one

This derivative (C₁₁H₁₆O₂) shares a similar core structure but differs in substituent placement:

- Substituent effects : Bulky ethyl groups at C2 and C6 increase steric hindrance, altering reactivity compared to the methyl-substituted analog.

- Electronic environment : The ethyl groups donate electron density via inductive effects, slightly reducing carbonyl reactivity.

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one

This compound (C₁₉H₂₀O₂) demonstrates how aromatic substituents influence conformation:

Eigenschaften

IUPAC Name |

3,5-dimethyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQBTWDDNQNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Acid Catalyzed Cyclization

The most widely cited method involves a two-step sequence using phenolic precursors and γ-butyrolactone derivatives. In the first step, 3,5-dimethylphenol reacts with 4-bromo-γ-butyrolactone in the presence of potassium carbonate (K₂CO₃) at 80–100°C for 6–8 hours, yielding a brominated intermediate. Subsequent treatment with ZnCl₂ (10 mol%) in toluene at reflux induces intramolecular cyclization, forming the pyranone ring. This method achieves 72–78% isolated yield, with the methyl groups originating from both the phenolic starting material and lactone substituents.

Critical parameters:

Alkylation-O-alkylation Approach

An alternative route modifies methyl acetoacetate through sequential alkylation steps. 1-Bromo-3-chloropropane undergoes nucleophilic attack by methyl acetoacetate enolate (generated with NaH in THF), producing a γ-chloro ketone intermediate. O-alkylation with sodium methoxide (NaOMe) in methanol at 60°C induces cyclodehydration, yielding 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one in 65% overall yield. This method avoids transition metal catalysts but requires careful control of reaction stoichiometry to prevent over-alkylation.

Cyclization with Eaton’s Reagent

Academic protocols employ Eaton’s reagent (P₂O₅ in methanesulfonic acid) for direct cyclization of β-keto esters. Treatment of 3-(4-methylphenyl)-2-ketopentanoic acid with Eaton’s reagent at 95°C for 2 hours induces simultaneous dehydration and cyclization, producing the target compound in 48% yield. While lower-yielding than ZnCl₂-mediated methods, this approach enables access to analogs with aromatic substituents.

Comparative Analysis of Methods

Mechanistic Considerations

The ZnCl₂-catalyzed pathway proceeds through oxonium ion intermediacy, where the Lewis acid coordinates to the lactone carbonyl, facilitating nucleophilic attack by the phenolic oxygen. Methyl groups at C3 and C5 arise from the original γ-butyrolactone’s substituents and the phenol’s para-methyl group, respectively. In contrast, Eaton’s reagent protonates the keto ester carbonyl, enabling conjugate addition and subsequent cyclization through a six-membered transition state.

Industrial-Scale Optimization

Patent CN108148032B highlights critical modifications for kilogram-scale production:

- Solvent selection : Toluene outperforms DMF or DMSO in minimizing side reactions during cyclization.

- Catalyst recycling : ZnCl₂ can be recovered via aqueous extraction and reused for 3–5 cycles without yield deterioration.

- Purification : Short-path distillation under reduced pressure (15 mmHg, 120°C) achieves >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives of pyranone.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial strains and is being explored as a lead compound for the development of new antibiotics .

Industry: In the industrial sector, this compound is used as an intermediate in the production of fragrances and flavoring agents. Its unique aroma makes it valuable in the formulation of perfumes and food additives .

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,4-dihydro-2H-pyran: A structurally similar compound with a hydrogen atom instead of the methyl groups at positions 3 and 5.

2,3-dihydro-4H-pyran: Another related compound with a different arrangement of double bonds and hydrogen atoms.

Uniqueness: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is unique due to the presence of two methyl groups at positions 3 and 5. These substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs . The methyl groups can also affect the compound’s solubility and interaction with other molecules, making it distinct in its applications and properties .

Biologische Aktivität

3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one, also known by its CAS number 36019-62-2, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered ring with two methyl substituents at positions 3 and 5. This structural configuration is significant as it influences the compound's reactivity and biological activity compared to similar compounds.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes suggests potential applications in treating metabolic disorders or diseases related to enzyme dysfunction.

Antimicrobial Properties

The compound has demonstrated activity against certain bacterial strains, making it a candidate for antibiotic development. Its effectiveness against resistant bacterial strains highlights its potential as a lead compound in the search for new antibiotics.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as a versatile vinyl ether that can participate in polymerization reactions or interact with nucleophiles in substitution reactions.

- Biochemical Pathways : It may influence metabolic pathways by inhibiting key enzymes involved in these processes.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the structure-activity relationship (SAR) that suggests modifications at specific positions can enhance bioactivity .

Antioxidant Properties Investigation

In another research effort focusing on related compounds within the pyranone class, it was found that structural variations significantly affected antioxidant capacity. The introduction of hydroxyl groups was shown to enhance radical scavenging abilities. This suggests that similar modifications could be explored for this compound to improve its antioxidant properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two methyl groups at positions 3 and 5 | Enzyme inhibition; Antimicrobial |

| 3,4-Dihydro-2H-pyran | Lacks methyl substituents | Lower reactivity |

| 2,3-Dihydro-4H-pyran | Different double bond configuration | Varies based on substituents |

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via hetero-Diels–Alder reactions , where a thioketone or carbonyl precursor reacts with dienes under controlled conditions. For example, demonstrates the use of diferrocenyl thioketone with 2,3-dimethyl-1,3-butadiene to form analogous thiopyran derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (typically 80–120°C), and solvent polarity. Monitoring reaction progress via TLC or HPLC is critical to prevent over-oxidation. Alternative routes may involve acid-catalyzed cyclization of diketones or keto-esters, where pH control (e.g., using H₂SO₄ or p-TsOH) ensures regioselectivity.

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may induce ring-opening reactions .

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Static discharge precautions are critical due to flammability (flash point ~40°C) . Spills should be neutralized with sand or vermiculite and disposed via approved waste protocols .

Advanced Research Questions

Q. How do electronic effects in this compound influence its electrochemical behavior, particularly in redox reactions?

The methyl substituents donate electron density, stabilizing the pyranone ring and causing an anodic shift (~100 mV) in oxidation potentials, as observed in thiopyran analogs ( ). Cyclic voltammetry (CV) and square-wave voltammetry (SWV) reveal quasi-reversible redox processes at E₁/₂ ≈ +0.5–0.7 V (vs. Ag/AgCl). In situ UV-Vis/NIR spectroscopy during oxidation shows intervalence charge transfer (IVCT) bands at 1000–3000 nm, classifying the compound as a Class II mixed-valent system with weak electronic coupling between redox centers .

Q. What mechanistic insights explain the formation of this compound in Maillard-type reactions or other condensation pathways?

In Maillard reactions , the compound may form via condensation of reducing sugars (e.g., glucose) with amino acids, followed by cyclodehydration. highlights 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) as a Maillard product, where methyl groups stabilize the enol tautomer . Isotopic labeling (¹³C-glucose) and LC-MS/MS can track intermediate enediols and diketones. Acid catalysis (pH 3–5) accelerates hemiacetal formation, while elevated temperatures (>100°C) favor aromatization .

Q. How does the substitution pattern (e.g., methyl groups) affect the hydrogen-bonding network and supramolecular assembly of this compound?

Methyl groups at C3 and C5 disrupt intermolecular hydrogen bonding, leading to weaker crystal packing compared to hydroxylated analogs. shows that 3,5-dihydroxy derivatives form robust O–H···O networks (2.7–2.9 Å), whereas methylation reduces these interactions, increasing solubility in nonpolar solvents. π–π stacking between pyran rings (3.5–3.6 Å) remains dominant, as confirmed by Hirshfeld surface analysis .

Methodological Recommendations

- Synthesis : Prioritize hetero-Diels–Alder with dienes for regioselectivity .

- Characterization : Combine XRD with DFT calculations (B3LYP/6-311G**) to validate electronic structures .

- Electrochemistry : Use non-aqueous electrolytes (e.g., TBAPF₆ in CH₃CN) for stable voltammograms .

- Toxicology : Employ Ames tests (S. typhimurium TA98/TA100) to assess mutagenicity, referencing protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.